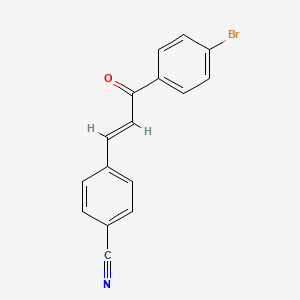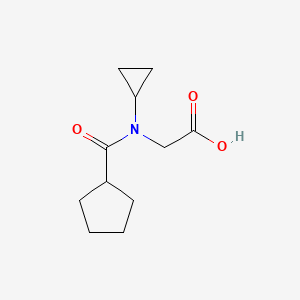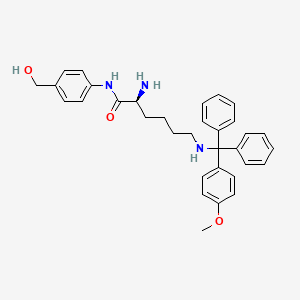
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C10H14FNO3S It is a derivative of benzenesulfonamide, featuring a fluoro group, a hydroxypropyl group, and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 3-fluoroaniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Formation of Intermediate: The reaction between 4-methylbenzenesulfonyl chloride and 3-fluoroaniline forms an intermediate sulfonamide.
Hydroxypropylation: The intermediate is then reacted with 2-chloropropanol in the presence of a base to introduce the hydroxypropyl group, yielding the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of starting materials and reagents.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of 3-fluoro-N-(2-oxopropyl)-4-methylbenzenesulfonamide.
Reduction: Formation of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenamine.
Substitution: Formation of compounds like 3-methoxy-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-fluoro-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
3-chloro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a chloro group instead of fluoro.
3-fluoro-N-(2-hydroxypropyl)-4-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of methyl.
Uniqueness
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide is unique due to the combination of its fluoro, hydroxypropyl, and methyl groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H14FNO3S |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-fluoro-N-(2-hydroxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO3S/c1-7-3-4-9(5-10(7)11)16(14,15)12-6-8(2)13/h3-5,8,12-13H,6H2,1-2H3 |
Clave InChI |
JEHOSOIVNHNUHY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14911056.png)


![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)








